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Compound of Interest

Compound Name: 2-Amino-5-methylbenzyl alcohol

Cat. No.: B1268398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Amino-5-methylbenzyl alcohol (CAS No: 34897-84-2), a key intermediate in various

synthetic applications. This document outlines the expected spectroscopic data, detailed

experimental protocols for obtaining this data, and a logical workflow for the characterization

process.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for 2-
Amino-5-methylbenzyl alcohol.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3444, 3335 Strong, Broad N-H Stretching (Amino group)

3500-3200 Strong, Broad O-H Stretching (Alcohol)

3100-3000 Medium Aromatic C-H Stretching

2950-2850 Medium
Aliphatic C-H Stretching (CH₃

and CH₂ groups)

1652, 1592 Medium C=C Stretching (Aromatic ring)

1568 Medium N-H Bending

1465 Medium CH₂ Bending

1320-1000 Strong C-O Stretching (Alcohol)

1250-1020 Medium
C-N Stretching (Aromatic

amine)

900-675 Strong
Aromatic C-H Out-of-Plane

Bending

Note: The IR data is based on typical values for similar aromatic amines and benzyl alcohols

and published data for related compounds.[1] Specific peak positions may vary slightly based

on the experimental conditions.

Table 2: ¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

~7.0-7.2 m 3H Aromatic protons

4.61 s 2H -CH₂-OH

~3.5-4.5 br s 2H -NH₂

2.34 s 3H -CH₃

~2.0-2.5 br s 1H -OH
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Note: This is a predicted spectrum based on known chemical shifts for similar compounds.[2][3]

The exact chemical shifts and coupling constants would need to be determined experimentally.

The signals for -NH₂ and -OH protons are often broad and may exchange with deuterium oxide

(D₂O).

Table 3: ¹³C NMR Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm) Carbon Assignment

~145-150 C-NH₂

~135-140 C-CH₃

~125-130 Aromatic CH

~115-120 Aromatic CH

~60-65 -CH₂-OH

~20-25 -CH₃

Note: This is a predicted spectrum based on known chemical shifts for similar aromatic

compounds.[4][5] Broadband proton decoupling is typically used, resulting in singlet peaks for

each carbon.

Table 4: Mass Spectrometry Data
m/z Relative Intensity Fragmentation Assignment

137 Moderate [M]⁺ (Molecular Ion)

120 High [M-NH₃]⁺

119 High [M-H₂O]⁺

106 High [M-CH₂OH]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of aromatic amines

and benzyl alcohols under electron ionization.[6][7] The base peak may vary depending on the
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ionization energy.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-5-methylbenzyl alcohol.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid 2-Amino-5-methylbenzyl alcohol is
placed directly onto the ATR crystal.[8][9]

Instrument Setup: The FT-IR spectrometer is set to record the spectrum in the mid-infrared

range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is

recorded.

Data Acquisition: The sample is brought into firm contact with the ATR crystal using a

pressure clamp. The infrared spectrum of the sample is then recorded.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum.

Methodology (KBr Pellet):

Sample Preparation: Approximately 1-2 mg of finely ground 2-Amino-5-methylbenzyl
alcohol is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

Instrument Setup: The FT-IR spectrometer is set to the appropriate scanning range. A

background spectrum is recorded with an empty sample holder.

Data Acquisition: The KBr pellet is placed in the sample holder and the infrared spectrum is

recorded.

Data Processing: The background is subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

Sample Preparation: Approximately 5-10 mg of 2-Amino-5-methylbenzyl alcohol is
dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a

volume of about 0.6-0.7 mL. Tetramethylsilane (TMS) is typically added as an internal

standard (0 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single peaks for each unique carbon atom.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H

NMR, the peaks are integrated to determine the relative number of protons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the solid sample is introduced into the ion source of

the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized

by heating under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺) and various fragment ions.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Amino-5-methylbenzyl alcohol.
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Caption: General workflow for the spectroscopic characterization of 2-Amino-5-methylbenzyl
alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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